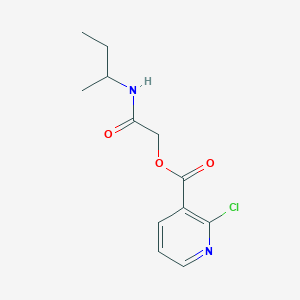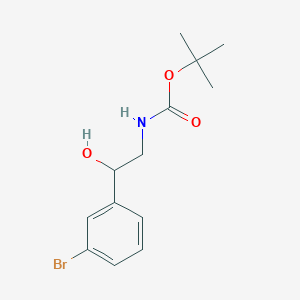
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc compounds are a class of organic compounds that contain a carbamate functional group. They are often used in organic synthesis as protective groups for amines . The “Boc” in “N-Boc” stands for “tert-butyloxycarbonyl”, which refers to the specific structure of the protective group .
Molecular Structure Analysis
The molecular structure of N-Boc compounds typically consists of a carbamate group (OC(O)NR), where R is a tert-butyl group. The other part of the molecule can vary widely depending on the specific compound .Chemical Reactions Analysis
N-Boc compounds are often used in organic synthesis because the Boc group can be easily removed under acidic conditions, revealing the protected amine . This allows for selective reactions to be carried out on other parts of the molecule.Applications De Recherche Scientifique
Bromine Isotope Analysis
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine, as part of the class of brominated organic compounds (BOCs), can be studied using bromine isotope analysis. This technique is valuable for investigating environmental transformations of BOCs. Zakon et al. (2016) demonstrated that gas chromatography/quadrupole mass spectrometry (GC/qMS) systems can be employed for precise bromine isotope analysis of BOCs, which is essential for understanding their environmental impacts (Zakon, Halicz, Lev, & Gelman, 2016).
Anticancer Activities
Compounds related to N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine, such as bromophenol derivatives, have shown potential in cancer research. Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, and found it to exhibit significant anticancer activities against human lung cancer cell lines. This study highlights the potential of bromophenol derivatives in developing new anticancer drugs (Guo et al., 2018).
Synthesis of Fluorinated Amino Acids
Another application is in the synthesis of new cyclic fluorinated beta-amino acids. Van Hende et al. (2009) reported on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting the potential of N-Boc protected compounds in medicinal chemistry (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
Modeling Bromide Binding
In the field of biochemistry, the N-Boc protected compounds are used for modeling the site of bromide binding in enzymes. Kraehmer and Rehder (2012) conducted a study using Boc-protected compounds to model the distances between bromine and vanadium in bromoperoxidases, which are enzymes found in marine algae (Kraehmer & Rehder, 2012).
Photocatalytic Applications
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine and related compounds can also be involved in photocatalytic processes. Dong et al. (2012) created N-doped (BiO)2CO3 hierarchical microspheres (N-BOC) for visible light photocatalysis, demonstrating their efficiency in environmental pollution control (Dong, Sun, Fu, Ho, Lee, & Wu, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-bromophenyl)-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESWBJPOZNMSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2501425.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2501426.png)
![1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2501428.png)
![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)
![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)

![2-Chloro-4-methoxybenzo[d]oxazole](/img/structure/B2501435.png)
![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2501437.png)
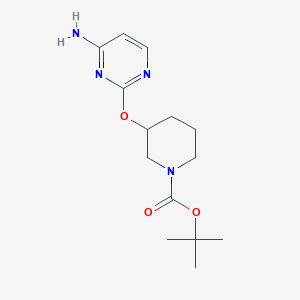
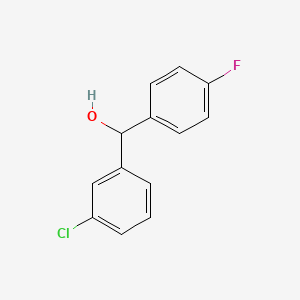
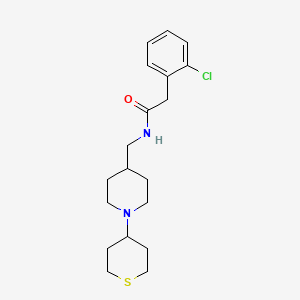
![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)
